molecular formula C31H44O5 B1150806 Coronalolide methyl ester CAS No. 268214-50-2

Coronalolide methyl ester

Cat. No. B1150806
CAS RN: 268214-50-2
M. Wt: 496.7 g/mol
InChI Key:
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Description

Coronalolide methyl ester is a natural compound that belongs to the chemical family of triterpenoids . It is isolated from the herbs of Gardenia sootepensis hutchins . The molecular formula of Coronalolide methyl ester is C31H44O5 and it has a molecular weight of 496.7 .

Scientific Research Applications

Cytotoxic Activity

Coronalolide methyl ester has shown broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that it could be used in the development of new cancer therapies.

Chemical Structure Analysis

The compound’s structure has been analyzed using X-Ray crystallography . This technique allows scientists to understand the compound’s molecular structure, which can be crucial in predicting its reactivity and potential applications.

Amidation Reactions

Esters, including Coronalolide methyl ester, can undergo base-promoted direct amidation . This reaction is useful for the synthesis of amides, which are fundamental functionalities in organic molecules.

Synthesis of Phosphoramidates

The findings from the study of base-promoted direct amidation of esters have been applied in the synthesis of phosphoramidates . Phosphoramidates are important in various fields, including medicinal chemistry and materials science.

Industrial Applications

Esters are used in diverse sectors such as food manufacturing, leather tanneries, paper and pulp production, textiles, detergents, cosmetics, pharmaceuticals, biodiesel synthesis, bioremediation, and waste treatment . While the specific applications of Coronalolide methyl ester in these industries are not mentioned, it’s plausible that it could be used in similar ways to other esters.

Art Conservation

Research suggests that heavy metals in pigments react with oils in paint to form soaps . When exposed to moisture, the soaps can become sticky or dissolve, causing damage to the painting . As an ester, Coronalolide methyl ester could potentially be involved in similar reactions, which could be relevant in the field of art conservation.

Safety and Hazards

When handling Coronalolide methyl ester, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Coronalolide methyl ester, a compound isolated from the leaves of Gardenia coronaria , exhibits broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that its primary targets are likely to be components of the cellular machinery involved in cell proliferation and survival, particularly those found in cancer cells.

Mode of Action

Its broad cytotoxic activity suggests that it may interact with its targets to disrupt normal cellular processes, leading to cell death

Result of Action

Coronalolide methyl ester has been shown to exhibit broad cytotoxic activity against a panel of human cancer cell lines . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapy.

properties

IUPAC Name

methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAZZFTBDKRJL-PXERRMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronalolide methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known biological activity of Coronalolide methyl ester?

A1: While the provided abstracts don't directly investigate the activity of Coronalolide methyl ester, they mention that it is a constituent of Gardenia coronaria leaves [, ]. The methanolic extract of these leaves, which likely contains Coronalolide methyl ester, displays antibacterial activity against both Gram-negative and Gram-positive bacteria []. Further research is needed to isolate and specifically evaluate the activity of Coronalolide methyl ester.

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